di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate
Description
Di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate (CAS: 896595-45-2) is a xanthene-based ester derivative with the molecular formula C25H28O8 and a molecular weight of 456.49 g/mol . Its structure features a central 9-oxo-xanthene core substituted at the 1,3-positions with oxy-acetate groups, each esterified with tert-butyl moieties. This compound is often utilized as a synthetic intermediate in organic chemistry, particularly for designing photolabile protecting groups, dissolution inhibitors, and prodrugs due to its steric bulk and hydrolytic stability .
Properties
Molecular Formula |
C25H28O8 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9-oxoxanthen-3-yl]oxyacetate |
InChI |
InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3 |
InChI Key |
CWSCMXQXPQECLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C(=C1)OCC(=O)OC(C)(C)C)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate typically involves the reaction of xanthene derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the xanthene core, leading to different functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule .
Scientific Research Applications
Di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,2’-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate involves its interaction with specific molecular targets. The xanthene core can interact with various biological molecules, leading to changes in their structure and function. The tert-butyl groups can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate is a synthetic organic compound characterized by its unique xanthene backbone and dual acetate groups. The presence of tert-butyl substituents enhances its steric bulk, which may influence its biological interactions and solubility properties. This article reviews the biological activity of this compound, focusing on its potential applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Xanthene Backbone: Provides a chromophoric structure that may contribute to photochemical properties.
- Diacetate Groups: Enhance solubility and reactivity.
- Tert-butyl Substituents: Increase steric hindrance, potentially affecting binding interactions with biological targets.
Biological Activity
Research indicates that compounds with xanthene structures exhibit a range of biological activities:
- Antioxidant Properties: Xanthene derivatives are known for their ability to scavenge free radicals, which can reduce oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The mechanism of action could involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
- Cytotoxicity Studies: In vitro studies on cell lines have shown varying degrees of cytotoxic effects. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity at higher concentrations, indicating potential for therapeutic applications in cancer treatment.
Case Studies
Several studies have evaluated the biological activity of xanthene derivatives:
- Study on Antioxidant Activity: A study demonstrated that xanthene derivatives could significantly reduce the levels of reactive oxygen species (ROS) in human cell lines, suggesting a protective effect against oxidative stress-induced cellular damage .
- Cytotoxicity Assessment: Research involving various xanthene derivatives showed that at concentrations above 100 µM, some compounds led to increased cell death in cancerous cell lines while promoting cell viability in non-cancerous cells .
Comparative Analysis
The following table compares this compound with related compounds regarding their biological activities:
| Compound Name | Structural Features | Antioxidant Activity | Cytotoxicity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | Xanthene core with diacetate groups | Moderate | Varies by concentration | Potential against Gram-positive bacteria |
| Xanthone | Similar xanthene core | High | Moderate | Broad spectrum |
| Fluorescein | Fused ring system | Low | Low | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
